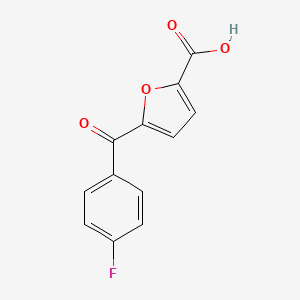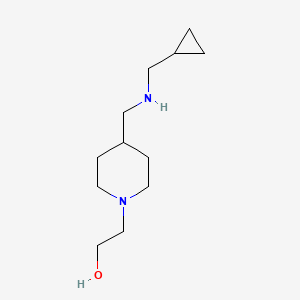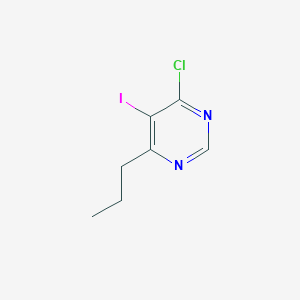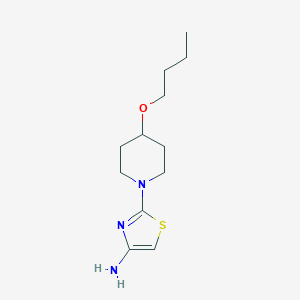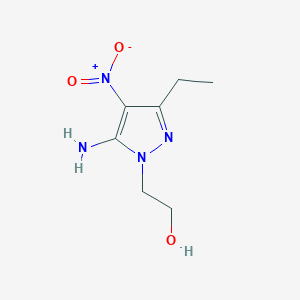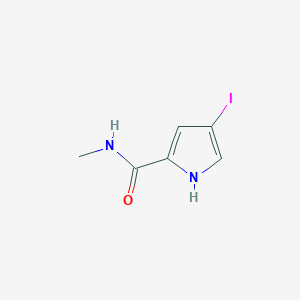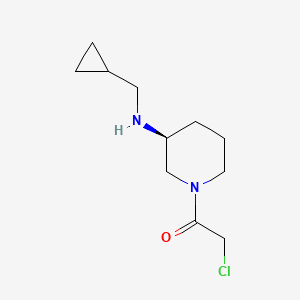
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine is a synthetic organic compound that features a pyrazole ring substituted with methyl groups and a diamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Diamine Side Chain: The methylated pyrazole is reacted with a suitable diamine precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
Uniqueness
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine is unique due to its specific substitution pattern and the presence of a diamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-N-methyl-1-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-8(12)6-14(4)7-11-9(2)13-15(5)10(11)3/h8H,6-7,12H2,1-5H3 |
InChI Key |
DADWQHIGAXMBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



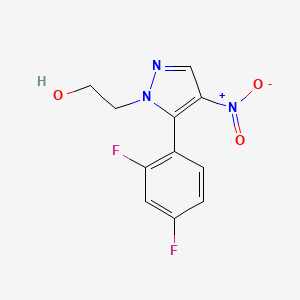
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
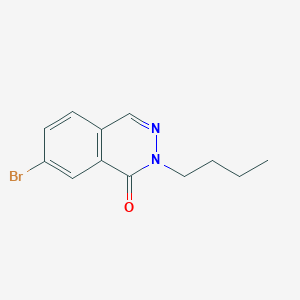
![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
